molecular formula C14H14BrN5O B6468224 N-(3-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine CAS No. 2415644-64-1

N-(3-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B6468224
CAS No.: 2415644-64-1
M. Wt: 348.20 g/mol
InChI Key: WOPCOZBNWRWGBY-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative featuring a 3-bromophenyl group at the 6-amino position and a 2-methoxyethyl chain at the 9-position. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules.

Properties

IUPAC Name

N-(3-bromophenyl)-9-(2-methoxyethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5O/c1-21-6-5-20-9-18-12-13(16-8-17-14(12)20)19-11-4-2-3-10(15)7-11/h2-4,7-9H,5-6H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPCOZBNWRWGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(N=CN=C21)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Purine Ring Formation: Construction of the purine ring through cyclization reactions.

    Methoxyethyl Substitution: Attachment of the methoxyethyl group to the purine ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

N-(3-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving purine metabolism.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent groups at the 9- and 6-positions, influencing their electronic, steric, and pharmacokinetic profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name 9-Substituent 6-Amine Substituent Key Features Reported Activity
N-(3-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine 2-Methoxyethyl 3-Bromophenyl Ether linkage enhances solubility Hypothesized PDE4B/cysteine protease inhibition
9-(2-Bromobenzyl)-N-methyl-9H-purin-6-amine (Compound 3, ) 2-Bromobenzyl N-Methyl Benzyl spacer increases lipophilicity PDE4B inhibitor (IC50 not reported)
9-(4-Bromobenzyl)-N,N-dimethyl-9H-purin-6-amine (Compound 4, ) 4-Bromobenzyl N,N-Dimethyl Dimethyl amine improves metabolic stability PDE4B inhibitor (IC50 not reported)
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine () Ethyl 3-Chlorophenyl Chlorine substituents enhance electrophilicity Cruzain/Rhodesain inhibition (IC50 ~100 nM)
N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine () 2-Fluorobenzyl N-Ethyl Fluorine improves electronegativity Unknown (structural analog)
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine () 3-Chloro-4-fluorophenyl 6-Chloro Halogen synergy for target binding Antifungal (superior to abacavir in docking studies)

Key Observations

The 2-methoxyethyl chain introduces an ether oxygen, improving aqueous solubility relative to simple alkyl (e.g., ethyl) or benzyl groups ().

Electronic Effects :

  • Bromine’s electron-withdrawing nature may stabilize charge-transfer interactions better than chlorine or fluorine, as seen in cysteine protease inhibitors ().
  • Methoxy groups (as in the target compound) balance solubility and membrane permeability, unlike purely hydrophobic substituents like benzyl ().

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for 9-substituted purines, such as microwave-assisted alkylation () or formamidine cyclization ().
  • For example, 9-(3-bromobenzyl) analogs () use 2,6-dichloropurine intermediates and nucleophilic substitution, suggesting adaptable pathways for methoxyethyl introduction.

Biological Activity :

  • While direct activity data for the target compound is absent, structural analogs highlight PDE4B inhibition () and antifungal activity () as plausible targets.
  • The 3-bromo substituent’s size may mimic bulky groups in PDE4B inhibitors (e.g., 2-bromobenzyl in Compound 3), which occupy hydrophobic enzyme pockets.

Biological Activity

N-(3-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic compound belonging to the purine family, characterized by its unique substitution pattern that enhances its biological activity. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a purine core with a bromophenyl group at the 3-position and a methoxyethyl substituent at the 9-position. This structural arrangement is crucial for its interaction with biological macromolecules.

Property Details
Molecular Formula C15H16BrN5O
Molecular Weight 348.22 g/mol
IUPAC Name This compound

This compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism may involve:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity, which may lead to altered metabolic pathways.
  • Receptor Modulation : It may interact with cell surface receptors, modulating their signaling pathways and influencing cellular responses.

2. Therapeutic Potential

Research indicates that compounds similar to this compound exhibit various therapeutic effects, including:

  • Anti-cancer Activity : Studies suggest that purine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses.
  • Antiviral Properties : Similar structures have shown effectiveness against viral infections by inhibiting viral replication.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines, suggesting its potential as an anti-cancer agent.
  • Enzyme Interaction Studies : Experiments revealed that this compound could inhibit ectonucleotide pyrophosphatase/phosphodiesterase (E-NPP) activity, which is implicated in nucleotide metabolism and cancer progression .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the influence of specific substituents on biological activity:

Compound Name Key Features Biological Activity
N-(3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amineContains fluorine; enhances electronic propertiesPotential anti-cancer and antiviral effects
N-(3-trifluoromethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amineTrifluoromethyl group; unique binding profileAntagonist at P2Y14 receptor
This compoundBromine enhances reactivityInvestigated for enzyme inhibition

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